REACTION_CXSMILES
|
C([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[O:11]=[C:12]1[CH2:21][CH2:20][CH2:19][C:18]2[CH:17]=[C:16]([C:22]([O:24][CH3:25])=[O:23])[CH:15]=[CH:14][C:13]1=2.B(F)(F)F.C(=O)=O.CC(C)=O>C1COCC1.CO>[OH:11][C:12]1([C:7]2[S:6][CH:10]=[CH:9][N:8]=2)[CH2:21][CH2:20][CH2:19][C:18]2[CH:17]=[C:16]([C:22]([O:24][CH3:25])=[O:23])[CH:15]=[CH:14][C:13]1=2 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=2C=CC(=CC2CCC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
¼-34
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed into a cold bath at −45° C.
|
Type
|
CUSTOM
|
Details
|
quenching
|
Type
|
CUSTOM
|
Details
|
is finally collected into an extractor
|
Type
|
ADDITION
|
Details
|
containing MTBE and aqueous phosphoric acid (1.5 M)
|
Name
|
|
Type
|
|
Smiles
|
OC1(C=2C=CC(=CC2CCC1)C(=O)OC)C=1SC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |